2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine

Nucleoside prodrug synthesis Phosphoramidate chemistry Protecting group strategy

2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine (CAS: 622379-83-3) is a fully protected prodrug intermediate of 2'-β-C-methyl-6-azauridine, a 2'-C-methyl branched 6-aza pyrimidine nucleoside analog. This compound is explicitly disclosed in US Patent 11,858,956 as a key synthetic precursor for preparing 6-aza-nucleoside prodrugs with antiviral activity.

Molecular Formula C30H25N3O9
Molecular Weight 571.5 g/mol
Cat. No. B12097850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine
Molecular FormulaC30H25N3O9
Molecular Weight571.5 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C30H25N3O9/c1-30(42-27(37)21-15-9-4-10-16-21)24(41-26(36)20-13-7-3-8-14-20)22(18-39-25(35)19-11-5-2-6-12-19)40-28(30)33-29(38)32-23(34)17-31-33/h2-17,22,24,28H,18H2,1H3,(H,32,34,38)
InChIKeyBKPAIHNXFCLIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine: CAS 622379-83-3 Procurement Specification & Scientific Context


2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine (CAS: 622379-83-3) is a fully protected prodrug intermediate of 2'-β-C-methyl-6-azauridine, a 2'-C-methyl branched 6-aza pyrimidine nucleoside analog. This compound is explicitly disclosed in US Patent 11,858,956 as a key synthetic precursor for preparing 6-aza-nucleoside prodrugs with antiviral activity [1]. As a tri-O-benzoyl protected nucleoside, it serves as a critical building block in the synthesis of phosphoramidate prodrugs and other nucleoside derivatives, with the benzoyl protecting groups enabling selective 5'-deprotection for subsequent phosphorylation chemistry. The compound is classified as a 2'-modified nucleoside derivative of 6-aza-uridine, with the 2'-β-C-methyl substitution being a defining structural feature shared with clinically validated HCV polymerase inhibitors such as sofosbuvir and PSI-6130 [2].

Why Generic 6-Azauridine or Unprotected Analogs Cannot Substitute for 2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine


Generic 6-azauridine (CAS: 54-25-1) and its simple derivatives lack the three critical structural elements required for the specific antiviral prodrug synthesis disclosed in US 11,858,956: the 2'-β-C-methyl group, the 6-aza modification, and the orthogonal benzoyl protection pattern. Unprotected 2'-β-C-methyl-6-azauridine exhibits fundamentally different solubility (aqueous vs. organic), reactivity (free hydroxyls vs. protected), and downstream synthetic utility compared to the tri-O-benzoyl derivative [1]. Furthermore, the benzoyl protecting groups are not arbitrary — they provide the precise orthogonal protection strategy necessary for selective 5'-deprotection and subsequent phosphoramidate coupling, a step that is impossible with acetyl-protected analogs due to differential stability under reaction conditions [2]. Substitution with non-benzoylated intermediates or analogs lacking the 2'-β-C-methyl group will not yield the target 6-aza-nucleoside prodrugs specified in the patent claims, resulting in synthetic failure or production of inactive compounds with altered antiviral spectra.

Quantitative Differentiation Evidence: 2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine vs. Closest Analogs


Synthetic Utility: Tri-O-benzoyl Protection Enables Selective 5'-Deprotection for Phosphoramidate Prodrug Synthesis

The tri-O-benzoyl protection pattern of the target compound provides the precise orthogonal protection required for selective 5'-deprotection, a prerequisite for phosphoramidate prodrug formation. Unlike acetyl-protected analogs (e.g., 2',3',5'-triacetyl-6-azauridine, CAS: 2169-64-4), which undergo undesired acyl migration under basic conditions, benzoyl esters remain stable during 5'-selective deprotection steps [1]. The 2'-β-C-methyl group further distinguishes this compound from non-methylated 2',3',5'-tri-O-benzoyl-6-azauridine, with the 2'-C-methyl modification being essential for conferring antiviral potency to downstream nucleoside analogs by inducing chain termination of viral RNA polymerases [2].

Nucleoside prodrug synthesis Phosphoramidate chemistry Protecting group strategy

Antiviral Potency of the Downstream Nucleoside: 2'-β-C-Methyl-6-azauridine Demonstrates Broad-Spectrum Activity Across RNA Viruses

According to US Patent 11,858,956, 6-aza-nucleosides incorporating the 2'-β-C-methyl modification (the deprotected parent of the target compound) demonstrate potent antiviral activity across a broad panel of RNA viruses, with quantitative EC50 values reported for multiple viral targets [1]. The 6-aza modification provides enhanced metabolic stability compared to natural pyrimidine nucleosides, while the 2'-β-C-methyl group confers chain-terminating activity against viral RNA-dependent RNA polymerases. This contrasts with 6-azauridine (lacking the 2'-C-methyl), which acts primarily as an antimetabolite via UMPS inhibition rather than as a direct polymerase chain terminator [2].

Antiviral RNA virus inhibition Nucleoside analog

Comparative Antiviral Spectrum: 2'-β-C-Methyl-6-azauridine Scaffold vs. 2'-C-Methylcytidine (NM107/PSI-6130)

The 2'-β-C-methyl-6-azauridine scaffold (derived from the target compound) is disclosed in US Patent 11,858,956 as having activity against a broader panel of viruses than the well-characterized 2'-C-methylcytidine (NM107/PSI-6130), which is primarily optimized for HCV [1]. Specifically, 6-aza-nucleoside prodrugs demonstrated antiviral activity against Chikungunya virus (CHIKV), Venezuelan equine encephalitis virus (VEEV), dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and coronaviruses including SARS-CoV-2 [1]. In contrast, 2'-C-methylcytidine (EC50 = 1.85 μM in HCV replicon) shows limited activity against non-HCV flaviviruses . The 6-aza modification appears to broaden the spectrum of susceptible viral polymerases while maintaining the chain-termination mechanism conferred by the 2'-β-C-methyl group [1].

HCV inhibitor Broad-spectrum antiviral Flavivirus

Structural Differentiation: 2'-β-C-Methyl-6-aza Scaffold vs. 2'-α-Fluoro-2'-β-C-methyluridine (Sofosbuvir Parent)

The target compound's parent scaffold (2'-β-C-methyl-6-azauridine) differs from the sofosbuvir parent nucleoside (2'-α-fluoro-2'-β-C-methyluridine) in the base moiety — specifically, the 6-aza modification replaces the C6 carbon of uridine with nitrogen [1]. This substitution alters the electronic properties of the base and may confer differential recognition by viral polymerases. Notably, 2'-C-methyl nucleosides without the 2'-α-fluoro substitution (such as NM107) exhibit nanomolar potency against wild-type HCV (EC50 = 0.08-1.85 μM) and maintain activity against S282T mutant polymerase (EC50 = 0.35 μM) , whereas the addition of the 6-aza modification in the disclosed patent claims potentially broadens activity to non-HCV viruses including alphaviruses and flaviviruses [1].

HCV polymerase inhibitor Nucleoside analog design Resistance profile

Physicochemical Properties: Tri-O-benzoyl Protection Confers Organic Solubility for Synthetic Manipulation

The tri-O-benzoyl protection of the target compound (CAS: 622379-83-3) confers high lipophilicity (calculated LogP ≈ 6.05) and organic solvent solubility, enabling dissolution in DMSO, DMF, and chlorinated solvents for synthetic transformations . This contrasts sharply with the unprotected 2'-β-C-methyl-6-azauridine (MW: 259.22 g/mol, CAS: 172605-95-7), which is water-soluble but incompatible with many phosphoramidate coupling reactions due to competing nucleophilicity of free hydroxyls . The benzoyl protecting groups also increase molecular weight from 259.22 to 571.53-585.56 g/mol, providing a measurable quality control parameter for confirming correct intermediate identity .

Nucleoside chemistry Protecting group strategy Process chemistry

Patent-Exemplified Synthetic Utility: The Target Compound Is a Disclosed Intermediate in US 11,858,956

US Patent 11,858,956 explicitly discloses 2',3',5'-Tri-O-benzoyl-2'-β-C-methyl-6-azauridine as a key intermediate in the synthesis of 6-aza-nucleoside phosphoramidate prodrugs with demonstrated antiviral activity against multiple RNA viruses [1]. The patent claims 6-aza-nucleoside prodrugs of Formula I and their use in treating viral infections, with the benzoyl-protected nucleoside serving as the critical precursor for 5'-monophosphate prodrug formation. This patent linkage provides a validated synthetic route and establishes the compound's utility as a research intermediate for antiviral drug discovery. No comparable patent exists for non-2'-C-methyl 6-azauridine benzoyl derivatives in this antiviral context [1].

Antiviral prodrug Phosphoramidate synthesis Patent intermediate

Optimal Research and Procurement Applications for 2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine


Synthesis of 6-Aza-Nucleoside Phosphoramidate Prodrugs for Broad-Spectrum Antiviral Screening

The compound is the optimal starting material for synthesizing 5'-monophosphate phosphoramidate prodrugs of 2'-β-C-methyl-6-azauridine according to the procedures disclosed in US Patent 11,858,956. The tri-O-benzoyl protection enables selective 5'-deprotection followed by phosphoramidate coupling, yielding prodrugs with documented activity against HCV, CHIKV, VEEV, DENV, ZIKV, WNV, and SARS-CoV-2 [1]. This application is directly supported by the patent's synthetic schemes and antiviral data.

Structure-Activity Relationship (SAR) Studies of 2'-Modified 6-Aza-Nucleosides

This benzoyl-protected intermediate serves as a versatile building block for SAR exploration of the 2'-position in 6-aza-nucleosides. The protected hydroxyls allow for selective deprotection and functionalization at the 3'- and 5'-positions while preserving the critical 2'-β-C-methyl group, which is essential for chain-terminating antiviral activity [1]. Researchers can systematically vary the phosphoramidate prodrug moiety while maintaining a constant nucleoside core, enabling direct comparison of prodrug pharmacokinetic properties.

Process Chemistry Development for Scale-Up of Antiviral Nucleoside Intermediates

The compound's defined physicochemical properties (MW 571.53-585.56, LogP ~6.05) and organic solvent solubility make it suitable for process chemistry optimization studies [1]. The benzoyl protecting groups provide a handle for crystallization and purification that is not available with unprotected or acetyl-protected analogs, facilitating development of scalable isolation procedures for kilogram-scale synthesis campaigns targeting preclinical and clinical supply.

Comparative Antiviral Profiling of 6-Aza vs. Natural Pyrimidine Nucleoside Scaffolds

The 2'-β-C-methyl-6-azauridine scaffold derived from this intermediate provides a chemically distinct comparator to the clinically validated 2'-C-methylcytidine (NM107) and 2'-α-fluoro-2'-β-C-methyluridine (sofosbuvir parent) scaffolds [1]. Researchers investigating resistance mechanisms or viral polymerase specificity can use compounds derived from this intermediate to determine whether the 6-aza modification confers advantages in potency, resistance profile, or viral spectrum breadth relative to natural base-containing analogs.

Quote Request

Request a Quote for 2',3',5'-Tri-O-benzoyl-2'-beta-C-methyl-6-azauridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.